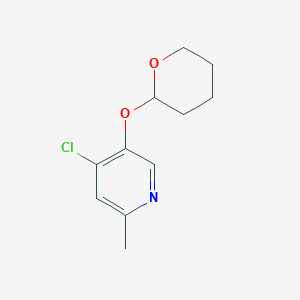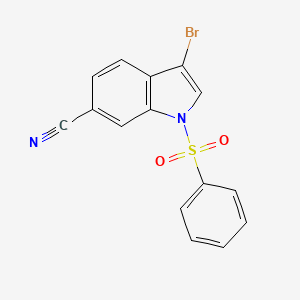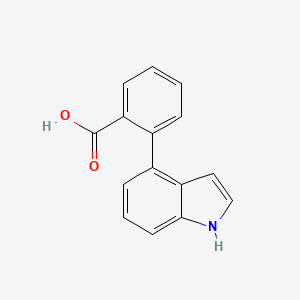
5-(3-Fluoro-4-methylphenyl)pentanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Fluoro-4-methylphenyl)pentanoic Acid is an organic compound characterized by a pentanoic acid chain substituted with a 3-fluoro-4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-methylphenyl)pentanoic Acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-fluoro-4-methylbenzene.
Grignard Reaction: The 3-fluoro-4-methylbenzene undergoes a Grignard reaction with pentanoyl chloride to form the corresponding ketone.
Reduction: The ketone is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.
Oxidation: The alcohol is oxidized to the carboxylic acid using an oxidizing agent like potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Utilizing catalysts to improve the efficiency and yield of the reduction step.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction control and scalability.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Fluoro-4-methylphenyl)pentanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
5-(3-Fluoro-4-methylphenyl)pentanoic Acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoropentanoic Acid: Similar structure but lacks the methyl group on the aromatic ring.
4-Methylpentanoic Acid: Similar structure but lacks the fluoro group on the aromatic ring.
Pentanoic Acid: The parent compound without any aromatic substitution.
Uniqueness
5-(3-Fluoro-4-methylphenyl)pentanoic Acid is unique due to the presence of both fluoro and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C12H15FO2 |
|---|---|
Poids moléculaire |
210.24 g/mol |
Nom IUPAC |
5-(3-fluoro-4-methylphenyl)pentanoic acid |
InChI |
InChI=1S/C12H15FO2/c1-9-6-7-10(8-11(9)13)4-2-3-5-12(14)15/h6-8H,2-5H2,1H3,(H,14,15) |
Clé InChI |
SINHDVLXIGVLCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CCCCC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate](/img/structure/B13669226.png)

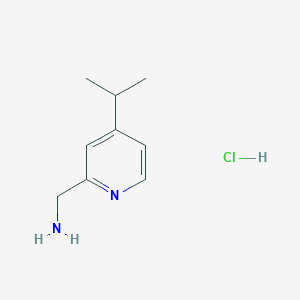
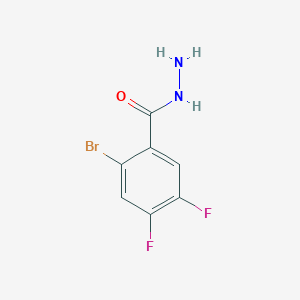
![4-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13669252.png)

![(2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride](/img/structure/B13669280.png)

